4-N'-amino-3-N'-hydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
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Overview
Description
4-[(E)-Amino(hydrazono)methyl]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound with a unique structure that includes an oxadiazole ring, a hydrazono group, and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Amino(hydrazono)methyl]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of hydrazonoyl halides with appropriate nucleophiles. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with hydrazine derivatives in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-Amino(hydrazono)methyl]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the hydrazono group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while reduction can produce various amines .
Scientific Research Applications
4-[(E)-Amino(hydrazono)methyl]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-Amino(hydrazono)methyl]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as matrix metalloproteinases and kinases, which play a role in cancer cell proliferation and metastasis. Additionally, it can interact with bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also have diverse biological activities, including antimicrobial and anticancer properties.
Thiadiazoles: Similar to oxadiazoles, thiadiazoles have shown potential in medicinal chemistry for their antimicrobial and anticancer activities.
Uniqueness
4-[(E)-Amino(hydrazono)methyl]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-N'-amino-3-N'-hydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N7O2/c5-3(8-7)1-2(4(6)9-12)11-13-10-1/h12H,7H2,(H2,5,8)(H2,6,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHCMRLDVTXWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1C(=NO)N)C(=NN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NON=C1/C(=N\O)/N)/C(=N\N)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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